molecular formula C16H13NO4S B13987942 n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide CAS No. 22010-73-7

n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide

Cat. No.: B13987942
CAS No.: 22010-73-7
M. Wt: 315.3 g/mol
InChI Key: LWCNFUUXABCYEP-UHFFFAOYSA-N
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Description

n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide: is a chemical compound with the molecular formula C₁₆H₁₃NO₄S . It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenone core substituted with a methylsulfonyl group and an acetamide moiety.

Preparation Methods

The synthesis of n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide involves several steps. One common method includes the reaction of 9-fluorenone with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. This intermediate is then reacted with acetic anhydride to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it acts as a prostacyclin receptor agonist, which leads to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle cells and inhibition of cell proliferation . The compound’s effects are mediated through the prostacyclin receptor pathway, making it a valuable tool in the study of cardiovascular diseases.

Comparison with Similar Compounds

n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other compounds in the same class.

Properties

CAS No.

22010-73-7

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(6-methylsulfonyl-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C16H13NO4S/c1-9(18)17-10-3-5-12-14-8-11(22(2,20)21)4-6-13(14)16(19)15(12)7-10/h3-8H,1-2H3,(H,17,18)

InChI Key

LWCNFUUXABCYEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)S(=O)(=O)C

Origin of Product

United States

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